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molecular formula C13H12O5 B093408 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 17474-27-0

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B093408
M. Wt: 248.23 g/mol
InChI Key: JPPNMIXVIYOENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 500 mL RB flask fitted with magnetic stirrer was charged with water (160 mL). To the stirred solvent was added 4-hydroxybenzaldehyde (25.0 g, 122.12 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.0 g), it was heated at 75° C. for 2 h. The RM was cooled to obtain the solid, filtered and was washed with water, then dried to obtain the product (34.0, yield: 83.74%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][C:11]1([CH3:19])[O:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[O:12]1>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[C:15](=[O:17])[O:16][C:11]([CH3:19])([CH3:10])[O:12][C:13]2=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
25 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL RB flask fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The RM was cooled
CUSTOM
Type
CUSTOM
Details
to obtain the solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain the product (34.0, yield: 83.74%)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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